molecular formula C16H12F2N2O3 B352666 N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-32-7

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No. B352666
CAS RN: 851989-32-7
M. Wt: 318.27g/mol
InChI Key: YLJKIBBONXEOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DFB or DFB-OPr, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFB-OPr is a small molecule that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr inhibits FAAH by binding to the active site of the enzyme and preventing the hydrolysis of endocannabinoids. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors in the body. Activation of cannabinoid receptors can have various effects, including analgesia, anti-inflammatory effects, and modulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr has been shown to have various biochemical and physiological effects. Inhibition of FAAH by N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr leads to increased levels of endocannabinoids, which can activate cannabinoid receptors in the body. Activation of cannabinoid receptors can have various effects, including analgesia, anti-inflammatory effects, and modulation of mood and anxiety. N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr has also been shown to have anti-proliferative effects on cancer cells and neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr has several advantages for lab experiments, including its high potency and selectivity for FAAH, its ability to increase endocannabinoid levels, and its potential applications in various fields of research. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its effects on the body.

Future Directions

There are several future directions for research on N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr. One area of interest is the potential use of N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr in the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Another area of interest is the development of more potent and selective FAAH inhibitors based on the structure of N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr and its potential toxicity.

Synthesis Methods

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr can be synthesized using various methods, including the reaction of 2,5-difluoroaniline with 2-oxo-1,3-benzoxazole in the presence of a base and an acid catalyst. Another method involves the reaction of 2,5-difluoroaniline with 2-(tert-butoxycarbonylamino)-1,3-benzoxazole followed by deprotection of the tert-butoxycarbonyl group. These methods have been shown to yield high purity N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr, which can be further characterized using various spectroscopic techniques.

Scientific Research Applications

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. Inhibition of FAAH by N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide-OPr leads to increased levels of endocannabinoids, which can have various effects on the body.

properties

IUPAC Name

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJKIBBONXEOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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